
magnesium;carbanide;propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;carbanide;propane is a compound that combines magnesium, carbanide, and propane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;carbanide;propane can be achieved through various synthetic routes. One common method involves the reaction of magnesium with carbanide and propane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reactants. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form. The use of advanced equipment and technology ensures high yield and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;carbanide;propane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced using suitable reducing agents to yield different products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or lithium aluminum hydride, and various catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation may yield magnesium oxide and carbon dioxide, while reduction could produce magnesium hydride and other hydrocarbons.
Applications De Recherche Scientifique
Magnesium;carbanide;propane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of magnesium;carbanide;propane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium;carbanide;propane can be compared with other similar compounds such as:
- Magnesium carbonate
- Magnesium chloride
- Magnesium oxide
- Magnesium sulfate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of magnesium, carbanide, and propane, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other magnesium compounds may not be suitable.
Propriétés
Formule moléculaire |
C4H10Mg |
|---|---|
Poids moléculaire |
82.43 g/mol |
Nom IUPAC |
magnesium;carbanide;propane |
InChI |
InChI=1S/C3H7.CH3.Mg/c1-3-2;;/h1,3H2,2H3;1H3;/q2*-1;+2 |
Clé InChI |
FTYVLPZXBOIKJE-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].CC[CH2-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


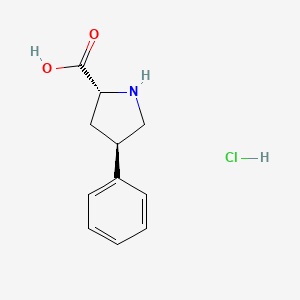
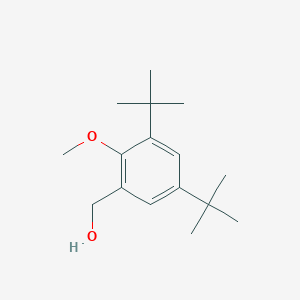
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12444851.png)
![11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene](/img/structure/B12444854.png)
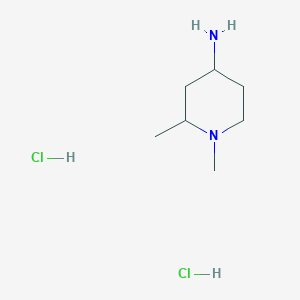
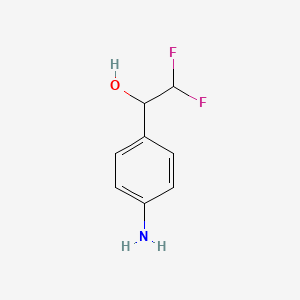
![[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]carboxylic acid](/img/structure/B12444871.png)
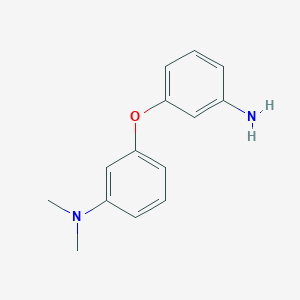
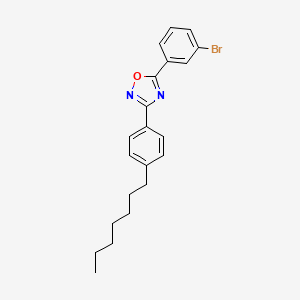
![2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12444906.png)
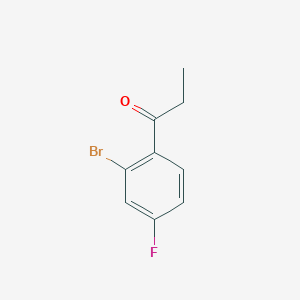
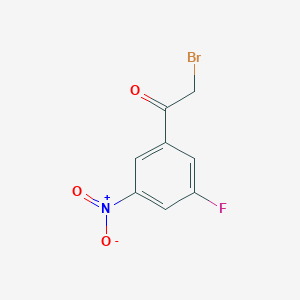
![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine](/img/structure/B12444916.png)

